(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride
Description
(2R,5R)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (CAS 13204-98-3) is a stereospecific hydrochloride salt of a hydroxy-substituted lysine derivative. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of 198.65 g/mol . The compound is commonly referred to by synonyms such as DL-5-hydroxylysine hydrochloride, 5-hydroxy-DL-lysine hydrochloride, and 2,6-diamino-5-hydroxycaproic acid hydrochloride, reflecting its structural and functional features .
This compound is utilized in biochemical research, particularly in studies involving collagen biosynthesis and post-translational modifications, where hydroxylysine residues play critical roles in crosslinking . However, commercial availability has been discontinued by suppliers like CymitQuimica as of 2025 , necessitating exploration of structurally or functionally related analogs.
Properties
IUPAC Name |
(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXVOTKVFFAZQJ-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108691-26-5 | |
| Record name | (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride typically involves multiple steps, including the use of chiral auxiliaries to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, followed by several steps to introduce the amino and hydroxyl groups . The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction, which is directed by a chiral auxiliary such as L-proline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Enzymatic Hydrazine Bond Formation
This compound participates in enzymatic pathways involving hydrazine synthases. Key findings include:
-
Substrate for Hydrazine Synthetases : As N⁶-hydroxy-L-lysine (L-35 ), it reacts with α-ketoglutarate-dependent enzymes (e.g., PipS, Apy9) to form hydrazine bonds. For example, it couples with non-hydroxylated amino acids (e.g., alanine, glutamic acid) in ATP-dependent reactions, yielding intermediates like N⁶-((carboxymethyl)amino)-L-lysine (50 ) .
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Side Reactions : Under non-ideal conditions, the hydroxy group undergoes spontaneous dehydration to form imines (L-31 ) and aldehydes (L-32 ) .
| Reaction Type | Enzyme Involved | Substrates | Products |
|---|---|---|---|
| Hydrazine bond formation | PipS, Apy9 | L-35 + α-ketoglutarate/ATP | Hydrazine intermediates (e.g., 50 ) |
| Dehydration | Non-enzymatic | L-35 | Imine (L-31 ), aldehyde (L-32 ) |
Oxidative Cleavage in Biosynthetic Pathways
The hydrazine intermediate (50 ) derived from L-35 undergoes oxidative cleavage by FAD-dependent oxidoreductases (e.g., Spb39, Apy10). This reaction produces hydrazinoacetic acid (51 ) or γ-amine-based hydrazines (60 ), depending on the enzyme’s regioselectivity .
Mechanistic Steps :
Scientific Research Applications
2.1. Protein Modification
One of the primary applications of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is in the modification of proteins. The hydroxyl group can participate in glycosylation processes or serve as a reactive site for conjugation with other biomolecules. This modification can enhance protein stability and activity.
Case Study: Collagen Synthesis
Research has indicated that 5-hydroxylysine plays a crucial role in collagen synthesis, where it contributes to cross-linking within collagen fibers. This property is vital for maintaining structural integrity in connective tissues .
3.1. Potential Antioxidant Properties
Studies suggest that compounds similar to this compound may exhibit antioxidant properties. By scavenging free radicals, these compounds can potentially protect cells from oxidative stress-related damage.
Case Study: Neuroprotection
In neurobiological research, derivatives of hydroxylysine have been investigated for their neuroprotective effects against conditions such as Alzheimer's disease. The ability of these compounds to modulate oxidative stress pathways highlights their therapeutic potential .
4.1. Dietary Supplementation
This compound has been explored as a dietary supplement due to its role in amino acid metabolism and protein synthesis. Its inclusion in nutritional formulations aims to enhance muscle recovery and growth.
Case Study: Athletic Performance Enhancement
Clinical trials have examined the effects of hydroxylysine supplementation on athletic performance and recovery times post-exercise. Results indicate improved muscle repair rates and reduced soreness among participants .
Mechanism of Action
The mechanism of action of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride, differing in stereochemistry, substituents, or salt forms. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of this compound and Analogs
Structural and Functional Differences
Carbon Chain Length and Substituents The target compound features a 6-carbon backbone with hydroxyl and dual amino groups. In contrast, (2S)-2,5-diaminopentanamide dihydrochloride has a 5-carbon chain and an amide group, reducing its hydrophilicity . The trifluoro derivative (CAS 1955482-78-6) introduces lipophilic trifluoromethyl and phenylformamido groups, likely enhancing membrane permeability but reducing aqueous solubility .
Stereochemical Variations
- The (2S,5S) and (2S,5R) free base isomers (CAS 18899-29-1 and 1190-94-9) highlight the importance of stereochemistry in biological activity. For example, the (2R,5R) configuration in the target compound may optimize binding to collagen-modifying enzymes compared to its stereoisomers .
Salt Forms and Physicochemical Properties Hydrochloride salts (e.g., target compound) generally exhibit higher solubility in aqueous media compared to free bases. The dihydrochloride form of (2S)-2,5-diaminopentanamide further enhances solubility but may increase hygroscopicity .
Biological Activity
(2R,5R)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride, also known as DAAH, is an amino acid derivative with potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in antimicrobial research and enzyme inhibition. This article reviews the biological activity of DAAH, focusing on its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
DAAH is characterized by its unique stereochemistry and functional groups that contribute to its biological properties. The molecular formula is , and it features two amino groups and a hydroxyl group that are critical for its interaction with biological targets.
DAAH has been studied primarily for its inhibitory effects on specific enzymes and its potential as an antimicrobial agent. Key mechanisms include:
- Inhibition of Glutamine Synthetase : DAAH acts as an inhibitor of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism in bacteria. Studies have shown that DAAH analogs exhibit significant inhibitory activity against Mycobacterium tuberculosis GS, with IC50 values reported around 610 µM . This inhibition disrupts the synthesis of glutamine, which is vital for bacterial growth.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.
Efficacy Against Mycobacterial Infections
A study highlighted the efficacy of DAAH derivatives in inhibiting Mycobacterium tuberculosis. The research involved virtual screening and synthesis of analogs that showed promising results against the pathogen's GS. The most effective compounds were identified through structure-activity relationship (SAR) studies .
Table: Biological Activity Summary
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Glutamine Synthetase Inhibition | Mycobacterium tuberculosis | 610 ± 15 | |
| Antimicrobial Activity | Various pathogens | Variable |
Case Studies
- Inhibition of Glutamine Synthetase : In a study focusing on the inhibition of GS from Mycobacterium tuberculosis, DAAH was found to effectively compete with glutamate for binding at the enzyme's active site. The binding interactions were elucidated through molecular docking studies, indicating that DAAH forms critical hydrogen bonds with key residues in the enzyme .
- Antimicrobial Efficacy : In vitro assays demonstrated that DAAH exhibits broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) being determined for various strains . This positions DAAH as a potential lead compound for antibiotic development.
Safety and Toxicity
While the biological activity of DAAH is promising, safety evaluations are crucial. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further toxicological assessments are necessary to confirm its safety profile before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
